3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Overview
Description
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C4H5F3N4S and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Amination Studies
The amination of triazines, including derivatives like 3-(methylthio)-1,2,4-triazine, has been explored for understanding reaction mechanisms. For instance, Rykowski and Plas (1982) studied the amination of 5-R- and 6-R-3-X-1,2,4-triazines using potassium amide in liquid ammonia and phenyl phosphorodiamidate, leading to the formation of 3-amino-1,2,4-triazines (Rykowski & Plas, 1982).
Synthesis and Characterization
The synthesis of various 1,2,4-triazole derivatives has been a subject of research, contributing to the understanding of their chemical properties and potential applications. Reitz and Finkes (1989) described the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles, highlighting the reaction of 1,3,4-oxadiazole with primary amines (Reitz & Finkes, 1989).
Pharmaceutical Applications
Design and synthesis of 1,2,4-triazole derivatives, including 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, have been explored for their potential antimicrobial properties. Choudhary et al. (2023) developed urea derivatives containing 1H-1,2,4-triazole and 3-(methylthio)-1H-1,2,4-triazole moieties, evaluated for antibacterial activity against various pathogens (Choudhary et al., 2023).
Photophysical Properties
The exploration of the photophysical properties of 1,2,4-triazole derivatives is significant for applications in organic and medicinal chemistry. Guo et al. (2021) described a method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, highlighting their fluorescence and aggregation-induced emission properties (Guo et al., 2021).
Industrial Applications
Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, a fundamental raw material in fine organic synthesis, highlighting their applications in agriculture, medicine, and high-energy substances (Nazarov et al., 2022).
Energetic Materials
Yan et al. (2021) synthesized a trifluoromethyl-containing fused triazole-triazine energetic molecule, demonstrating its potential as heat-resistant energetic material due to its high thermal stability and insensitivity to mechanical stimulation (Yan et al.,2021)
Properties
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4S/c1-12-3-10-9-2(11(3)8)4(5,6)7/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFJPELXLLYBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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